molecular formula C14H19N5S B279451 (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine

Cat. No. B279451
M. Wt: 289.4 g/mol
InChI Key: ZPNBSWCRUOSNGT-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine, also known as MRS5698, is a selective adenosine A1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and renal disorders.

Mechanism of Action

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine is a selective adenosine A1 receptor agonist. Adenosine A1 receptors are widely distributed in the body and are involved in various physiological processes, including cardiovascular, neurological, and renal functions. Activation of adenosine A1 receptors by (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine leads to the inhibition of adenylate cyclase and the reduction of intracellular cAMP levels. This results in the opening of ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane and the inhibition of calcium influx. These effects contribute to the cardioprotective, neuroprotective, and renal protective effects of (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine.
Biochemical and physiological effects:
(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. It also has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been shown to reduce renal injury and improve renal function in animal models of renal disorders.

Advantages and Limitations for Lab Experiments

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has several advantages for lab experiments. It is highly selective for adenosine A1 receptors and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. It is relatively expensive, and its synthesis is complex and time-consuming.

Future Directions

There are several future directions for the study of (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine. One direction is the further investigation of its potential therapeutic applications in various diseases. Another direction is the development of more efficient and cost-effective synthesis methods for (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine. Additionally, the development of more selective and potent adenosine A1 receptor agonists could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine involves several steps, including the reaction of 3-bromopropylamine hydrobromide with 1-methyl-1H-tetrazole-5-thiol, followed by the reaction with 3-phenylacrolein under basic conditions. The final product is obtained through purification and crystallization.

Scientific Research Applications

(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury. It also has neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, (2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine has been shown to have renal protective effects and has been studied for its potential use in the treatment of renal disorders.

properties

Molecular Formula

C14H19N5S

Molecular Weight

289.4 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-N-[(E)-3-phenylprop-2-enyl]propan-1-amine

InChI

InChI=1S/C14H19N5S/c1-19-14(16-17-18-19)20-12-6-11-15-10-5-9-13-7-3-2-4-8-13/h2-5,7-9,15H,6,10-12H2,1H3/b9-5+

InChI Key

ZPNBSWCRUOSNGT-WEVVVXLNSA-N

Isomeric SMILES

CN1C(=NN=N1)SCCCNC/C=C/C2=CC=CC=C2

SMILES

CN1C(=NN=N1)SCCCNCC=CC2=CC=CC=C2

Canonical SMILES

CN1C(=NN=N1)SCCCNCC=CC2=CC=CC=C2

Origin of Product

United States

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